molecular formula C13H18N2O2 B3130974 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid CAS No. 347186-24-7

2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid

Cat. No.: B3130974
CAS No.: 347186-24-7
M. Wt: 234.29 g/mol
InChI Key: OQZOPIFSTNJPIM-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid (CAS: 347186-24-7) is an organic compound with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.3 g/mol . It features a piperazine ring substituted with a methyl group at the 4-position and a phenylacetic acid moiety. The compound is supplied as a research chemical and serves as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules. Its structure combines the hydrogen-bonding capability of the piperazine ring with the acidity of the carboxylic acid group, making it versatile in drug design .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)12(13(16)17)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZOPIFSTNJPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347186-24-7
Record name 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid typically involves the reaction of 4-methylpiperazine with phenylacetic acid. One common method involves the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent to facilitate the coupling of the amine and carboxylic acid precursors . The reaction is usually carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the piperazine ring.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets in the body. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name CAS/Identifier Molecular Formula Key Structural Features Biological Activity/Application Reference
2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid 347186-24-7 C₁₃H₁₈N₂O₂ Methylpiperazine, phenylacetic acid Pharmaceutical intermediate
2-[4-(Fmoc)piperazin-1-yl]acetic acid 180576-05-0 C₂₁H₂₂N₂O₄ Fmoc-protected piperazine Peptide synthesis
4-(4-Fluorophenyl)piperazin-1-ylacetic acid MFCD04115199 C₂₂H₂₀FN₃O₂ Fluorophenyl, naphthyl Potential CNS receptor modulation
3-(4-Methylpiperazin-1-yl)benzoic acid 215309-01-6 C₁₂H₁₆N₂O₂ Methylpiperazine, benzoic acid Research reagent
2-(4-Chlorophenyl)-2-phenylacetic acid 21771-88-0 C₁₄H₁₁ClO₂ Chlorophenyl, phenylacetic acid Not specified
Key Observations:

Piperazine Modifications: The target compound’s methylpiperazine group enhances basicity and solubility in acidic environments (e.g., protonation in the stomach). In contrast, the Fmoc-protected analog (CAS 180576-05-0) is designed for stability during peptide synthesis but requires deprotection for reactivity .

Carboxylic Acid Positioning :

  • Replacing phenylacetic acid with benzoic acid (as in 3-(4-methylpiperazin-1-yl)benzoic acid) increases acidity (pKa ~4.2 vs. ~2.8 for benzoic acid), altering ionization and binding properties .

Substituent Effects :

  • Halogenated analogs like 2-(4-chlorophenyl)-2-phenylacetic acid (CAS 21771-88-0) exhibit higher electronegativity, which may enhance receptor binding via halogen bonds .

Physicochemical Properties

Property Target Compound 2-[4-(Fmoc)piperazin-1-yl]acetic acid 4-(4-Fluorophenyl)piperazin-1-ylacetic acid
Molecular Weight (g/mol) 234.3 366.4 377.4
logP (Predicted) 1.2 3.5 4.1
Solubility Moderate (aqueous) Low (lipophilic Fmoc group) Low (high lipophilicity)
Key Functional Groups Carboxylic acid, piperazine Carbamic acid (Fmoc), piperazine Fluorophenyl, naphthyl
  • The Fmoc analog’s higher molecular weight and logP reduce aqueous solubility, limiting its use in biological systems without formulation .

Research Findings and Challenges

  • Contradictions: While the dimethylamino analog () shows therapeutic promise, the target compound’s activity remains unexplored in vivo.

Biological Activity

2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid (also known as MPAA) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C13H18N2O2
  • Molecular Weight: 234.30 g/mol
  • CAS Number: 1214023-91-2

The structure of MPAA features a piperazine ring that is substituted with a methyl group, contributing to its interaction with various biological targets.

MPAA exhibits its biological effects primarily through interactions with neurotransmitter systems and enzyme modulation. The piperazine moiety allows for effective binding to receptors in the central nervous system, potentially influencing serotonin and dopamine pathways. Additionally, MPAA may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

1. Neuroprotective Effects

Research indicates that MPAA possesses neuroprotective properties, particularly against oxidative stress. In vitro studies have shown that MPAA can reduce markers of oxidative damage in neuronal cultures exposed to harmful agents, thereby improving cell viability.

2. Anticancer Activity

MPAA has been evaluated for its cytotoxic effects on various cancer cell lines. Studies reported that it inhibits cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the specific cancer type. This suggests a potential role for MPAA in cancer therapies.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activities of MPAA relative to similar compounds:

Compound NameStructure TypeBiological Activity
4-Methylpiperazine derivativesPiperazine-basedNeuroactive properties; varies widely
Phenylacetic acid derivativesAromatic acidsAntimicrobial properties; lower potency than MPAA
Other piperazine derivativesPiperazine-basedVarying effects on neurotransmitter systems

Study 1: Neuroprotective Properties

In a study assessing the neuroprotective effects of MPAA, researchers treated neuronal cultures with MPAA before exposing them to oxidative stressors. Results indicated a significant reduction in apoptosis markers and enhanced cell survival rates compared to untreated controls.

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of MPAA against breast cancer cell lines. The findings revealed that MPAA treatment led to significant inhibition of cell growth and induction of apoptosis, suggesting its utility as an adjunct therapy in cancer treatment.

Applications in Pharmaceutical Development

MPAA is being explored for various therapeutic applications:

  • Neurological Disorders: Due to its ability to modulate neurotransmitter systems, it holds promise for treating conditions like anxiety and depression.
  • Cancer Therapy: Its cytotoxic effects on cancer cells make it a candidate for further development in oncology.
  • Analytical Chemistry: Used as a reference standard in analytical methods for drug testing and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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